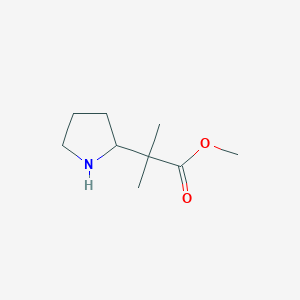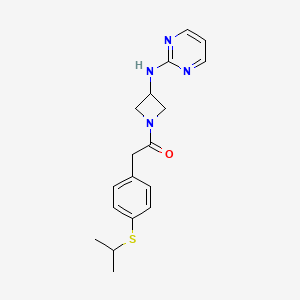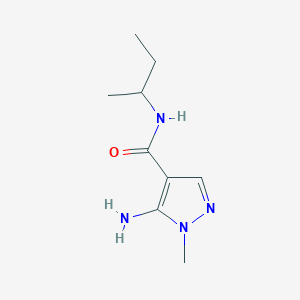
5-Bromo-2-iodothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photochemical Synthesis Applications :
- 5-Bromo-2-iodothiophene-3-carboxylic acid has been studied for its photochemical behavior, particularly in the synthesis of aryl and heteroaryl derivatives. This process involves irradiation in the presence of various aromatic substrates, highlighting its potential in photochemical synthesis applications (D’Auria et al., 1989).
Polymer Synthesis :
- The compound has been used in the controlled polymerization process. For instance, its use in the synthesis of poly(3-hexylthiophene) with narrower polydispersity has been documented, showcasing its relevance in polymer chemistry (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Synthesis of Derivatives for Spasmolytic Activity :
- Research has been conducted on synthesizing novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid for spasmolytic activity. This includes the study of their structural and computational properties, demonstrating its application in medicinal chemistry (Rasool et al., 2020).
Synthesis of Bithiophene and Quaterthiophene Derivatives :
- The compound has been used in the synthesis of bithiophene and quaterthiophene derivatives, important in organic electronics and materials science. This includes methods involving bromination and acylation reactions (Kostyuchenko et al., 2018).
Halogen Exchange Reactions :
- Studies have explored its reactions involving halogen exchange, such as the reaction with sodium methoxide leading to various bromo-iodothiophene derivatives. This highlights its role in synthetic organic chemistry (Gronowitz, Hallberg, & Glennow, 1980).
Externally Initiated Polymerization :
- Research on the externally initiated polymerization of 2-bromo-3-hexyl-5-iodothiophene, a related compound, offers insights into the steric effects of initiator substituents in polymer chemistry, relevant for materials science and engineering (Doubina et al., 2011).
Safety and Hazards
The safety information for 5-Bromo-2-iodothiophene-3-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-2-iodothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXFJMIIWYOMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodothiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)


![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)



![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)